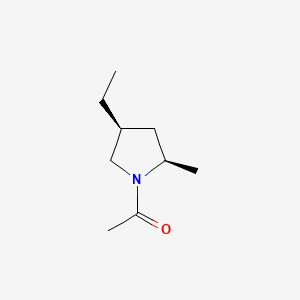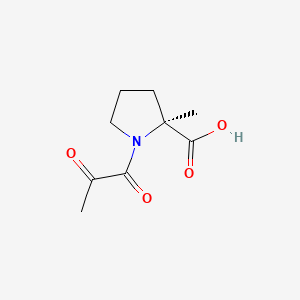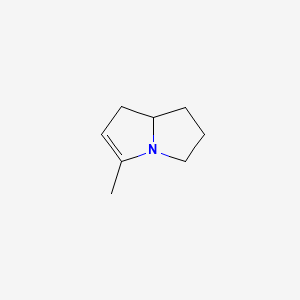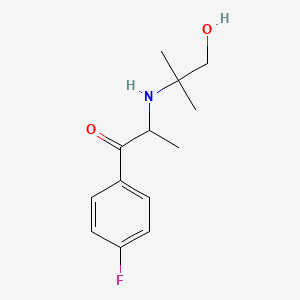
4-Fluorohydroxy Bupropion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorohydroxy Bupropion is a derivative of Bupropion, a well-known antidepressant and smoking cessation aid. This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which potentially alter its pharmacological properties compared to its parent compound, Bupropion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of polymer-bound pyridinium tribromide to introduce the fluorine atom, followed by hydroxylation using appropriate reagents .
Industrial Production Methods: Industrial production of 4-Fluorohydroxy Bupropion may employ flow chemistry techniques to enhance safety and efficiency. This method avoids the use of hazardous reagents like liquid bromine and replaces environmentally harmful solvents with greener alternatives .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorohydroxy Bupropion can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom or hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of de-fluorinated or de-hydroxylated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorohydroxy Bupropion has several applications in scientific research:
Chemistry: Used as a probe to study the effects of fluorine and hydroxyl groups on the pharmacological properties of Bupropion.
Biology: Investigated for its potential effects on neurotransmitter systems, particularly dopamine and norepinephrine.
Medicine: Explored for its potential use as an antidepressant and smoking cessation aid, similar to Bupropion.
Industry: Utilized in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 4-Fluorohydroxy Bupropion is believed to be similar to that of Bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is thought to contribute to its antidepressant and smoking cessation effects. Additionally, the presence of the fluorine atom and hydroxyl group may enhance its binding affinity to specific receptors, potentially leading to improved efficacy .
Comparaison Avec Des Composés Similaires
Bupropion: The parent compound, known for its use as an antidepressant and smoking cessation aid.
Hydroxy Bupropion: A metabolite of Bupropion with similar pharmacological properties.
Fluoro Bupropion: Another derivative with a fluorine atom but lacking the hydroxyl group.
Uniqueness: 4-Fluorohydroxy Bupropion is unique due to the combined presence of both a fluorine atom and a hydroxyl group. This combination may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages over its parent compound and other derivatives .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-9(15-13(2,3)8-16)12(17)10-4-6-11(14)7-5-10/h4-7,9,15-16H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAJJRTTWLABBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675905 |
Source


|
| Record name | 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-13-4 |
Source


|
| Record name | 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B564079.png)

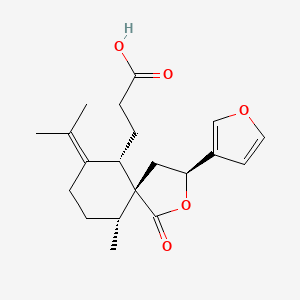
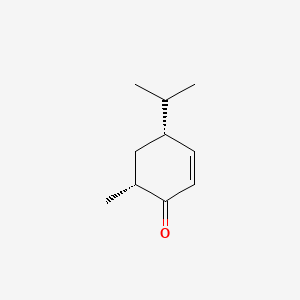
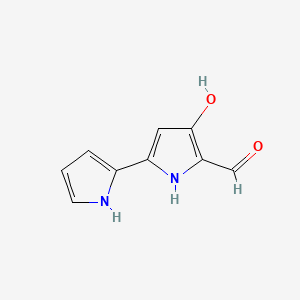
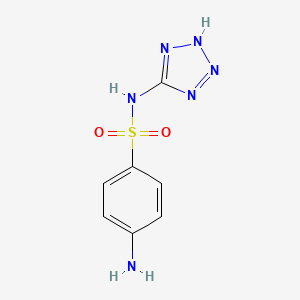
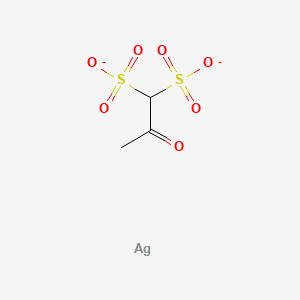
![[(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate](/img/structure/B564096.png)
